Tolperisone hydrochloride
Overview
Description
Tolperisone hydrochloride is a centrally acting skeletal muscle relaxant primarily used to treat increased muscle tone associated with neurological disorders such as multiple sclerosis, myelopathy, and spastic paralysis. It works by inhibiting the transmission of nerve impulses in the spinal cord and brain, which helps to reduce muscle stiffness and spasms. Tolperisone has been in clinical use since the 1960s and is available in various forms, including oral tablets and injectable solutions. The drug is generally well-tolerated, with side effects being rare and typically mild, such as dizziness, headache, and gastrointestinal disturbances.
Preparation Methods
Wet Granulation Method
Raw Materials:
Tolperisone hydrochloride
Excipients (e.g., hypromellose, lactose monohydrate, croscarmellose sodium)
Binder (e.g., povidone PVP K30)
Solvents (purified water, isopropyl alcohol)
Process Steps:
Sifting: Pass ingredients through a vibratory sifter with specified mesh sizes[“].
Dry mixing: Combine sifted materials in a Rapid Mixer Granulator (RMG) for 30 minutes.
Binder preparation: Dissolve povidone in heated purified water and mix with isopropyl alcohol.
Wet granulation: Add binder solution to dry mix in RMG.
Wet milling (if required): Pass wet mass through a 10 mm screen.
Drying: Initially air dry for 20 minutes in a Fluid Bed Dryer.
Sizing and blending: Mill dried granules and blend with remaining excipients.
Compression: Form tablets using a multi-station compression machine.
Coating (if applicable): Apply film coating using appropriate coating materials.
Direct Compression Method
This method involves directly compressing a mixture of the active ingredient and excipients without a granulation step. It's suitable for drugs with good flow properties and compressibility[“].
Dry Granulation Method
Used when the drug is sensitive to moisture or heat. It involves compacting the powder mixture into larger granules without using a liquid binder[“].
Advanced Preparation Techniques
High-Purity Synthesis
Friedel-Crafts Acylation:
React toluene with anhydrous aluminum trichloride below 0°C[“].
Slowly add propionyl chloride while maintaining temperature.
Heat to 30-40°C and stir for 3 hours.
Condensation Reaction:
Reflux p-methyl propiophenone with piperidine hydrochloride and paraformaldehyde at 90-100°C for 5 hours.
Crystallization:
Cool reaction mixture to 20-30°C.
Add isopropanol and isopropyl ether for crystallization.
Purification:
Dissolve crude product in absolute ethyl alcohol at 85-95°C.
Perform hot filtration and cool to 25-35°C for recrystallization[“].
Controlled Release Formulation
Granulation:
Granulate this compound with Eudragit RS in butanone[“].
Mixing:
Add Eudragit S and Eudragit L to the granules.
Tableting:
Mix granules with tableting excipients and compress.
Coating:
Apply a film coating containing Eudragit L and other excipients dissolved in butanol.
Quality Control and Analysis
In-process quality control during manufacturing[“][“].
Finished product testing for purity and impurities[“][“].
Analytical methods: HPLC, X-ray powder diffraction[“].
Stability studies under accelerated conditions (40°C ± 2°C, RH 75% ± 5%).
Optimization Techniques
Control of reaction temperature and time in synthesis steps[“].
Adjustment of solvent ratios and crystallization conditions[“].
Use of specific excipients and polymers for desired release profiles[“].
By implementing these preparation methods and techniques, high-quality this compound can be produced with controlled purity and release characteristics.
Chemical reactions analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups can modify the chemical structure of this compound.
Hydrolysis: this compound is susceptible to both acid and base hydrolysis[“].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Hydrolysis: 0.1 N NaOH (base hydrolysis) and 0.1 N HCl (acid hydrolysis) are used[“].
Reaction Products and Mechanisms
Oxidation: Yields hydroxylated derivatives.
Reduction: Produces dehydroxylated compounds.
Base hydrolysis: Degradation product peak at retention time (RT) 3.26, 3.91, 4.02 min[“].
Acid hydrolysis: Degradation product peak at RT 4.03 min.
Oxidative degradation (3% H2O2): Product peak at RT 4.02 min.
Dry heat degradation: Product peak at RT 6.78 min.
Photodegradation: Product peaks at RT 4.10, 4.63, 5.96 min[“].
Analytical Techniques for Reaction Analysis
High-Performance Liquid Chromatography (HPLC)[“]
Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared Spectroscopy
Stability Studies
Acid stability: 85.70% remaining after 24 hours in 0.1 N HCl at 80°C
Base stability: 66.69% remaining after 2 hours in 0.1 N NaOH at 80°C
Oxidative stability: 86.30% remaining after 2 hours in 3% H2O2 at 80°C
Dry heat stability: 83.50% remaining after 2 hours at 80°C
Photostability: 82.58% remaining after 24 hours of sunlight exposure[“]
Environmental Factors Affecting Reactions
Temperature: Reactions are typically conducted at 80°C for stress testing.
pH: Both acidic and basic conditions affect the stability of this compound.
Solvent effects: Mixed organic solvent systems, such as 2-butanone and isopropanol, are used in recrystallization processes[“].
Purification and Synthesis Considerations
Recrystallization: Used to purify tolperisone and reduce contaminants like 4-MMPPO[“].
Solvent selection: Lower ketones and lower alcohols are used in the recrystallization process[“].
Acid catalysis: Addition of catalytic amounts of acid (e.g., anhydrous hydrogen chloride gas) can minimize the formation of impurities during synthesis.
Scientific Research Applications
Neurological Research Applications
Tolperisone has been studied in relation to spasticity and muscle tone disorders. It has been used in research on neurological conditions such as multiple sclerosis and stroke.
Animal Studies and Preclinical Trials
Animal models, particularly rats and mice, have been used to study tolperisone's effects. These studies have examined its impact on muscle spasms and pain relief1. For instance, research in laminectomized mice showed that tolperisone transiently inhibited the amplitude of monosynaptic reflex potentials.
Pharmacokinetics
Studies have been conducted on the absorption, distribution, metabolism, and excretion profiles of tolperisone. Research has also focused on drug interactions and bioavailability[“].
Electrophysiological Studies
Researchers have used various electrophysiological techniques to study tolperisone's effects on ion channels. For example, studies on Xenopus laevis oocytes have shown that tolperisone induces a marked and reversible depression of voltage-dependent sodium currents[“].
Comparative Studies
Tolperisone has been compared with other muscle relaxants in various research settings. For instance, a study compared tolperisone with thiocolchicoside in treating acute low back pain with spinal muscle spasm.
Driving and Cognitive Function Research
A study assessed the effects of tolperisone on driving ability and cognitive function compared to placebo and cyclobenzaprine. The research used driving simulators and cognitive tests to evaluate performance[“].
Comparison with Similar Compounds
Pharmacological comparison
Comparison with Thiocolchicoside
In a comparative study, Tolperisone showed:
Greater improvement in pain scores at rest and during movement compared to Thiocolchicoside
Better efficacy in reducing finger-to-floor distance (FFD) and improving articular excursion
Higher global efficacy assessment by physicians (90.25% good to excellent efficacy vs 73.33% for Thiocolchicoside)[“]
Comparison with Other Muscle Relaxants
Tolperisone differs from other myotonolytic agents due to its unique pharmacological properties:
It mediates muscle relaxation without concomitant sedation or withdrawal phenomena
It has a shorter duration of action compared to muscle relaxants with long duration, reducing the risk of neuromuscular blockade[“]
Common Problem
How does Tolperisone compare to other muscle relaxants?
Tolperisone provides muscle relaxation without significant sedation or withdrawal effects, unlike many other centrally acting muscle relaxants[“].
Is Tolperisone more effective than Thiocolchicoside?
Clinical studies have shown Tolperisone to be more effective than Thiocolchicoside in reducing pain and improving muscle function in patients with acute low back pain[“].
What are the main differences between Tolperisone and Tizanidine?
While both are centrally acting muscle relaxants, Tolperisone has a unique mechanism of action involving sodium and calcium channel blockade, and it does not have significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors[“].
How does the safety profile of Tolperisone compare to similar compounds?
Tolperisone has shown a favorable safety profile compared to some other muscle relaxants, with less sedation and fewer drug interactions[“].
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045868 | |
Record name | Tolperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-61-9, 70312-00-4 | |
Record name | Tolperisone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolperisone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolperisone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLPERISONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tolperisone Hydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound primarily acts on the central nervous system. It is believed to inhibit the release of excitatory neurotransmitters, potentially by interacting with voltage-gated calcium and sodium channels.
Q2: What are the downstream effects of this compound's interaction with its target?
A2: By potentially modulating neuronal excitability, this compound helps reduce muscle stiffness, improve muscle mobility, and alleviate pain associated with spasticity and muscle spasms.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H23NO·HCl, and its molecular weight is 293.84 g/mol [].
Q4: What spectroscopic data are available for characterizing this compound?
A4: Researchers commonly use techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) for the characterization and quantification of this compound [, ].
Q5: How does temperature affect the stability of this compound?
A5: Studies have shown that the stability of this compound, both in solution and powder form, decreases with increasing temperature [, ].
Q6: What is the impact of humidity on this compound stability?
A6: Increased humidity levels have been linked to decreased stability of this compound powder [].
Q7: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound in formulations?
A7: Researchers are exploring various approaches to optimize this compound formulations, including the use of different polymers for sustained release tablets [], the development of mucoadhesive buccal patches [], and the creation of floating microspheres for controlled release [].
Q8: What is the typical half-life of this compound?
A8: The half-life of this compound is reported to be approximately 2.5 to 3 hours [].
Q9: Has significant interindividual variation been observed in the pharmacokinetics of this compound?
A9: Yes, research indicates considerable interindividual differences in the area under the curve (AUC) and maximum concentration (Cmax) of this compound after oral administration, suggesting the need for personalized dosing [].
Q10: What analytical methods are commonly employed for the quantification of this compound?
A10: Several analytical techniques are utilized for this compound quantification, including UV spectrophotometry [, , , , , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , , ], and high-performance thin-layer chromatography (HPTLC) [, , , , ].
Q11: What are the typical wavelengths used for UV spectrophotometric determination of this compound?
A11: The UV spectrophotometric methods often utilize wavelengths around 254 nm, 260 nm, and 282 nm for this compound analysis [, , ].
Q12: How is analytical method validation performed for this compound assays?
A12: Validation of analytical methods follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD, LOQ), robustness, and recovery [, , , , , , , ].
Q13: Does this compound interact with human serum albumin (HSA)?
A13: Yes, studies have demonstrated that this compound binds to HSA, potentially impacting its distribution and pharmacokinetic profile [].
Q14: What is the nature of this compound binding to HSA?
A14: The binding of this compound to HSA appears to be spontaneous and primarily driven by hydrophobic interactions and hydrogen bonding, as revealed by isothermal titration calorimetry (ITC) studies [].
Q15: What are the implications of this compound binding to HSA?
A15: Binding to HSA can influence the distribution, free concentration, and potential interactions of this compound with other drugs or proteins.
Q16: What other drugs are commonly found in combined formulations with this compound?
A16: this compound is often combined with other therapeutic agents such as Diclofenac Sodium [, , , , , , ], Paracetamol [, , , , , ], Lornoxicam [, , ], and Etodolac [, , ] to target both pain and muscle spasms.
Q17: What are the benefits of combining this compound with Diclofenac Sodium?
A17: This combination aims to address both pain and inflammation associated with muscle spasms, offering a more comprehensive therapeutic approach [].
Q18: Are there dissolution studies conducted on this compound formulations?
A18: Yes, researchers have conducted dissolution studies on various formulations, including film-coated tablets, to assess the drug release profiles and potential bioequivalence of different brands [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.